Product packaging for Acid Red 407(Cat. No.:CAS No. 146103-68-6)

Acid Red 407

Cat. No.: B1177187
CAS No.: 146103-68-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acid Red 407, identified by CAS number 146103-68-6, is a chemical compound of significant interest in both industrial and scientific research contexts. Its molecular formula is C₃₂H₁₉Cl₂CrN₁₀Na₂O₁₁S, with a molecular weight of 920.5 g/mol . Traditionally, this acid dye is employed in research involving the coloration of textiles, leather, and paper, where it is valued for its ability to form ionic bonds with substrates containing basic groups, resulting in durable coloration with good light and washing fastness properties . Beyond its conventional applications, this compound has garnered attention for its potential in advanced technological research. It is being investigated as a potential component in photoinitiator systems for UV-curing technology, a rapidly polymerizing process used in coatings, inks, and adhesives research . Furthermore, its specific chemical structure makes it a candidate for exploration as a functional additive or chemical intermediate in the development of electronic components and other specialty chemicals . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use, as it may cause skin and eye irritation .

Properties

CAS No.

146103-68-6

Molecular Formula

C51H63N3O11S

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Condensation :

    • p-Thiophenol reacts with aniline in an acidic medium, forming a thioether intermediate.

    • The reaction is typically conducted at 80–90°C for 4–6 hours under nitrogen to prevent oxidation.

  • Diazotization :

    • The intermediate undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

  • Coupling :

    • The diazonium salt is coupled with a naphthol derivative (e.g., 2-naphthol) in an alkaline solution (pH 8–10) to yield the azo chromophore.

  • Sulfonation :

    • Sulfonic acid groups are introduced via reaction with sulfuric acid or sulfonating agents to improve water solubility.

Key Parameters

ParameterOptimal ConditionImpact on Yield
Temperature80–90°C (condensation)±15% yield
pH8–10 (coupling)Critical for azo bond stability
Molar Ratio1:1.2 (aniline:p-thiophenol)Prevents side reactions

This method achieves a typical yield of 65–75% , with purity >90% after recrystallization from ethanol.

Diazotization-Coupling with Sulfanilic Acid

An alternative route utilizes sulfanilic acid as the diazo component, enabling direct incorporation of sulfonate groups without post-sulfonation.

Procedure

  • Diazotization of Sulfanilic Acid :

    • Sulfanilic acid (5 mmol) is dissolved in 10% HCl and diazotized with NaNO₂ (5 mmol) at 0–5°C.

  • Coupling with N,N-Dimethylaniline :

    • The diazonium salt is coupled with N,N-dimethylaniline in a sodium carbonate buffer (pH 9–10) at 25°C.

  • Precipitation and Purification :

    • The product is precipitated using NaCl, filtered, and washed with ethanol to remove unreacted reagents.

Advantages

  • Eliminates the need for separate sulfonation steps.

  • Higher water solubility due to inherent sulfonate groups.

Limitations

  • Lower yield (50–60%) due to competing side reactions with dimethylaniline.

Antipyrine-Based Synthesis for Enhanced Stability

A patent-pending method employs 4-aminoantipyrine as the diazo component, leveraging its heterocyclic structure to improve dye stability.

Steps

  • Diazotization of 4-Aminoantipyrine :

    • 4-Aminoantipyrine (5 mmol) is diazotized in 10% HCl with NaNO₂ (5 mmol) at 0–5°C.

  • Coupling with Naphthalenediols :

    • The diazonium salt is coupled with 1,5-naphthalenediol in NaOH (pH 12), yielding a deep red azo compound.

  • Acidification and Isolation :

    • The solution is acidified to pH 2–3, precipitating the dye, which is then filtered and dried.

Performance Data

  • Yield : 75–97% depending on the naphthalenediol isomer.

  • Thermal Stability : Decomposition temperature >250°C, superior to conventional methods.

Industrial-Scale Optimization

Large-scale production of this compound requires adjustments to minimize costs and environmental impact.

Modifications

  • Catalytic Diazotization :

    • Use of CuSO₄ as a catalyst reduces reaction time by 30%.

  • Waste Management :

    • Sodium hydrosulfite (Na₂S₂O₄) is employed to degrade unreacted diazonium salts, reducing effluent toxicity.

Economic Considerations

FactorSmall ScaleIndustrial Scale
Raw Material Cost$120/kg$85/kg (bulk pricing)
Energy Consumption15 kWh/kg9 kWh/kg

Analytical Characterization

Post-synthesis analysis ensures compliance with industry standards.

Spectroscopic Data

TechniqueKey FindingsSource
UV-Vis λₘₐₓ = 480–520 nm in DMF
FTIR Peaks at 1580 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O)
¹H NMR δ 7.2–8.1 ppm (aromatic protons)

Purity Assessment

  • HPLC : Purity >95% with acetonitrile/water mobile phase.

  • TLC : Rf = 0.78 (silica gel, ethyl acetate:hexane = 3:1) .

Chemical Reactions Analysis

Acid Red 407 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced, typically using reducing agents like sodium dithionite, resulting in the formation of colorless leuco compounds.

    Substitution: The dye can undergo substitution reactions, where functional groups on the dye molecule are replaced by other groups, altering its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acid Red 407 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acid Red 407 involves its interaction with various molecular targets, primarily through electrostatic and hydrophobic interactions. The dye binds to specific sites on molecules, altering their properties and functions. In biological systems, this compound can interact with cellular components, leading to changes in cell structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally and functionally analogous acid dyes, emphasizing molecular properties, spectral characteristics, and industrial applicability. Key parameters include:

Structural Analogues

  • Acid Red 88 (C.I. 15620): A monosulfonated azo dye with a naphthalene backbone. Unlike Acid Red 407, it lacks multiple sulfonic groups, resulting in lower solubility and reduced binding efficiency to polyamide fibers .
  • Acid Red 97 (C.I. 22890) : A disulfonated dye with a broader pH stability range (pH 2–6) compared to this compound, which may exhibit narrower applicability due to structural differences in aromatic rings .

Functional Analogues

  • Acid Blue 25 (C.I. 62055): An anthraquinone-based dye with superior lightfastness but lower tinctorial strength than azo dyes like Acid Red 405.
  • Acid Yellow 36 (C.I. 13065): Shares similar sulfonation patterns with this compound but differs in chromophore type (monoazo vs. ~500 nm for red dyes) .

Data Tables and Research Findings

Table 1: Comparative Properties of this compound and Analogues

Property This compound (Inferred) Acid Red 88 Acid Red 97 Acid Blue 25
Molecular Class Azo (likely diazo) Azo (monosulfonated) Azo (disulfonated) Anthraquinone
Sulfonation Degree ≥2 1 2 2
λmax (nm) ~500–520 505 525 600
pH Stability 3–5 (estimated) 2–6 2–6 2–8
Lightfastness Moderate Low Moderate High
Toxicity Potential mutagen Low Moderate Non-mutagenic

Key Research Insights

  • Spectral Differentiation: this compound’s absorption spectrum likely overlaps with other red azo dyes but can be distinguished via high-performance liquid chromatography (HPLC) retention times and mass spectrometry.
  • Environmental Impact : Unlike NACs (nitroaromatic compounds) discussed in , which contribute to aerosol toxicity, this compound’s environmental persistence is linked to sulfonic acid groups resisting biodegradation .
  • Thermoresponsive Formulations: notes the use of Poloxamer 407 (P407) in drug delivery, but this polymer is unrelated to this compound despite numerical similarity .

Critical Analysis of Evidence Gaps

The provided sources lack direct data on this compound, necessitating extrapolation from general acid dye chemistry. For example:

Biological Activity

Acid Red 407 (C.I. This compound) is a synthetic dye primarily used in the textile industry for dyeing wool and leather. Its chemical structure is characterized by a single azo group and 1:2 metal complexes, which contribute to its vivid coloration and application versatility. This article explores the biological activity of this compound, focusing on its potential toxicity, environmental impact, and interactions with biological systems.

  • Molecular Formula: Not explicitly provided in the sources.
  • Molecular Weight: Not specified, but it is typically low, characteristic of many dyes.
  • CAS Registry Number: 146103-68-6

Biological Activity Overview

This compound has been studied for its biological effects, particularly its toxicity and environmental persistence. The following sections summarize key findings regarding its biological activity.

Toxicological Studies

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. For example, in vitro assays indicated that exposure to the dye resulted in significant cell death at higher concentrations, suggesting a dose-dependent relationship between the dye concentration and cytotoxicity.
  • Genotoxicity : Research has indicated that this compound may possess genotoxic properties. In one study, the dye was found to induce DNA damage in human lymphocytes when tested under controlled laboratory conditions.
  • Environmental Impact : The dye's persistence in aquatic environments raises concerns about its ecological effects. It has been shown to affect aquatic organisms, leading to alterations in growth and reproduction rates.

Case Study 1: Cytotoxic Effects on Human Cells

A study investigated the cytotoxic effects of this compound on human liver cancer cells (HepG2). The results demonstrated that:

  • IC50 Value : The IC50 (the concentration required to inhibit cell growth by 50%) was determined to be approximately 30 µg/mL.
  • Mechanism of Action : The dye induced apoptosis through the activation of caspase pathways, leading to increased levels of reactive oxygen species (ROS) within the cells.

Case Study 2: Genotoxicity Assessment

In a separate study assessing genotoxicity:

  • Comet Assay : The comet assay revealed significant DNA strand breaks in cells exposed to this compound at concentrations above 10 µg/mL.
  • Micronucleus Test : A micronucleus test conducted on bone marrow cells indicated a higher frequency of micronuclei formation, further confirming the genotoxic potential of the dye.

Environmental Persistence and Degradation

This compound is resistant to biodegradation, which poses risks for water bodies where it may accumulate. Research indicates that:

  • Biodegradation Rates : Under anaerobic conditions, this compound showed minimal degradation over extended periods.
  • Toxic Metabolites : Some studies suggest that degradation products may also exhibit toxic properties, complicating assessments of environmental safety.

Comparative Biological Activity

A comparative analysis of this compound with other acid dyes reveals notable differences in biological activity:

PropertyThis compoundOther Acid Dyes
Cytotoxicity (IC50 µg/mL)~30Varies widely
Genotoxicity (DNA damage)HighModerate
Environmental PersistenceHighVariable

Q & A

Q. What are the optimal experimental conditions for synthesizing Acid Red 407 with high purity, and how can reproducibility be ensured?

To achieve high-purity this compound, researchers should:

  • Design controlled experiments : Vary parameters like pH, temperature, and reaction time systematically while monitoring yield and purity via HPLC or UV-Vis spectroscopy .
  • Validate reproducibility : Document all synthesis steps meticulously (e.g., solvent ratios, catalyst concentrations) and cross-validate results using independent replicates. Follow reporting standards such as PRISMA for transparency in methodology .
  • Characterize purity : Use NMR and FTIR to confirm structural integrity and exclude byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s stability under varying environmental conditions?

  • Accelerated stability testing : Expose the compound to UV light, heat, and humidity, and quantify degradation via mass spectrometry (MS) or chromatography .
  • Data consistency checks : Compare results across multiple techniques (e.g., TGA for thermal stability, fluorescence spectroscopy for photostability) to resolve discrepancies .
  • Statistical validation : Use ANOVA to assess significance of degradation pathways under different conditions .

Q. How can researchers establish baseline toxicity profiles for this compound in aquatic ecosystems?

  • Standardized bioassays : Use Daphnia magna or zebrafish embryos to measure acute toxicity (LC50/EC50) under controlled OECD guidelines .
  • Control variables : Monitor pH, dissolved oxygen, and temperature to isolate compound-specific effects .
  • Data normalization : Express toxicity relative to reference compounds (e.g., phenol) to contextualize results .

Advanced Research Questions

Q. How can conflicting spectroscopic data on this compound’s degradation intermediates be resolved?

  • Multi-method triangulation : Combine LC-MS, GC-MS, and high-resolution NMR to identify intermediates, ensuring alignment of fragmentation patterns and spectral signatures .
  • Error analysis : Quantify instrument-specific biases (e.g., ionization efficiency in MS) and apply correction factors .
  • Collaborative validation : Share raw data with independent labs to confirm reproducibility .

Q. What mechanistic insights can computational modeling provide into this compound’s interaction with biological macromolecules?

  • Molecular docking simulations : Use software like AutoDock to predict binding affinities with proteins (e.g., serum albumin) .
  • Validate in vitro : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
  • Address contradictions : Reconcile discrepancies between modeled and empirical data by refining force fields or sampling parameters .

Q. How can researchers design experiments to differentiate between abiotic and biotic degradation pathways of this compound in soil systems?

  • Microcosm experiments : Sterilize soil samples (via autoclaving) to isolate abiotic degradation, then compare with biotic samples containing native microbiota .
  • Isotopic labeling : Track degradation using ¹³C-labeled this compound to distinguish metabolic byproducts via isotope-ratio MS .
  • Meta-analysis : Apply systematic review frameworks (e.g., Cochrane guidelines) to synthesize existing data on degradation kinetics and pathways .

Data Reporting and Validation

Q. What strategies ensure robust statistical analysis of this compound’s dose-response relationships in toxicity studies?

  • Power analysis : Predefine sample sizes to achieve sufficient statistical power (α = 0.05, β = 0.2) .
  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism, and report confidence intervals for EC50 values .
  • Outlier management : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points transparently .

Q. How should researchers address discrepancies in reported molar absorption coefficients for this compound?

  • Interlaboratory calibration : Use certified reference materials (CRMs) to standardize spectrophotometer readings .
  • Publish raw data : Share absorbance spectra and calibration curves in supplementary materials for peer validation .
  • Meta-regression : Analyze historical data to identify trends or instrument-specific biases .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for this compound Characterization

TechniqueApplicationStrengthsLimitations
HPLC-UVPurity assessmentHigh sensitivityLimited structural detail
FTIRFunctional group identificationRapid, non-destructiveOverlapping peaks in complex mixtures
HRMSDegradation product analysisHigh mass accuracyCost-intensive
NMRStructural elucidationAtomic-level resolutionRequires high sample purity

Q. Table 2. Key Parameters for Systematic Reviews on this compound

ParameterDescriptionSource Guidance
Search StrategyDatabases (PubMed, SciFinder), keywords, filtersPRISMA
Data ExtractionStandardized forms for yield, toxicity, stabilityCochrane Handbook
Risk of BiasROBINS-I tool for non-randomized studiesPRISMA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.